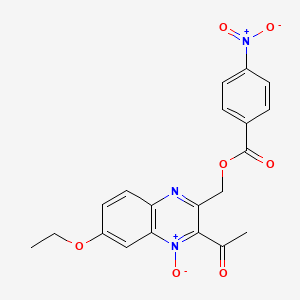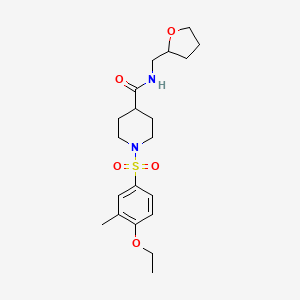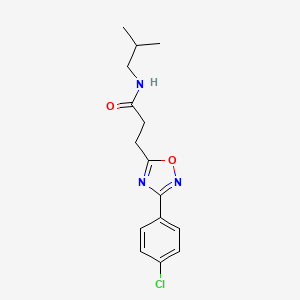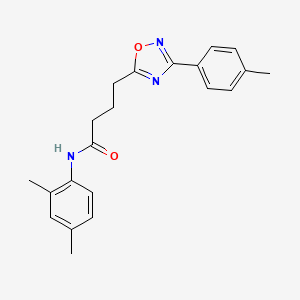![molecular formula C24H25ClN2O3S B7720927 N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been extensively studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of this compound X is in the treatment of cancer. Studies have shown that this compound X has potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound X has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for inhibiting tumor growth.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a critical role in cancer cell proliferation and survival. Specifically, this compound X has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of CAIX activity by this compound X leads to a decrease in intracellular pH, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects that contribute to its antitumor activity. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound X has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for their growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of CAIX in cancer cell proliferation and survival. Additionally, the synthesis method for this compound X has been optimized to ensure high yield and purity, which makes it suitable for various experimental applications. However, one limitation of this compound X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X. One potential direction is to investigate its therapeutic potential in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound X and to identify other potential targets for its antitumor activity. Finally, studies on the pharmacokinetics and toxicity of this compound X are needed to assess its suitability for clinical use.
Conclusion
In conclusion, this compound X is a promising chemical compound with potential therapeutic properties in the treatment of cancer. Its high potency and selectivity make it a valuable tool for studying the role of CAIX in cancer cell proliferation and survival. Further research is needed to fully understand its mechanism of action and to evaluate its suitability for clinical use.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form the intermediate sulfonamide. The intermediate is then reacted with 2-phenylethylamine and acetic anhydride to form this compound X. The synthesis method has been optimized to ensure high yield and purity of the compound, making it suitable for various scientific research applications.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-8-11-22(12-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-23-13-10-21(25)16-19(23)2/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGJDZRGHFLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)

![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)






![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)